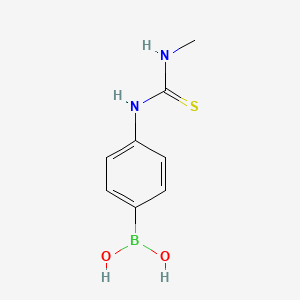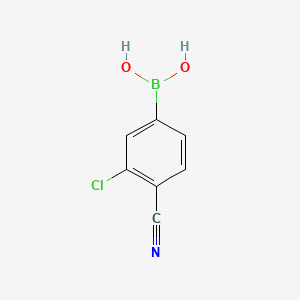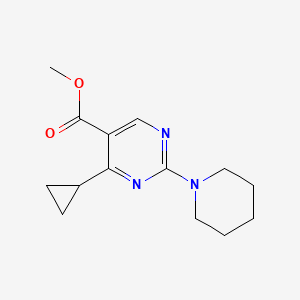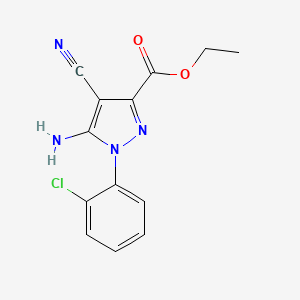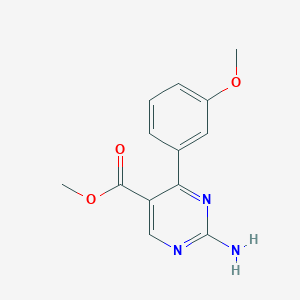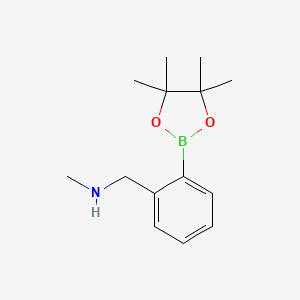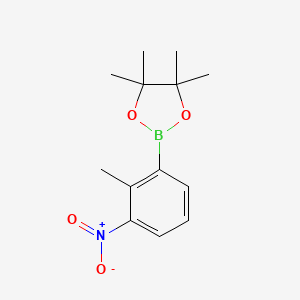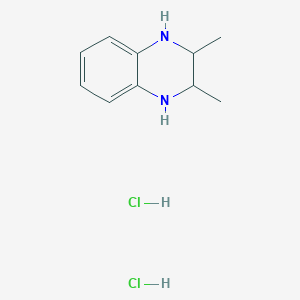
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
説明
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 . The canonical SMILES string is CC1C(NC2=CC=CC=C2N1)C . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 162.115698455 g/mol .科学的研究の応用
AMPD2 Inhibition for Energy Homeostasis
The compound has been identified as a selective inhibitor of AMP deaminase 2 (AMPD2), which plays a crucial role in energy homeostasis. By inhibiting AMPD2, researchers can explore the physiological function of this enzyme and its impact on energy balance within cells .
Immuno-Oncology Research
Selective AMPD2 inhibitors like 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride are in demand for immuno-oncology research. They help in understanding how AMPD2 affects the immune system’s ability to fight cancer .
Allosteric Modulation Studies
This compound induces allosteric modulation, which means it can change the shape of AMPD2, thereby altering its function. This is significant for developing new drugs that target enzyme activity through conformational changes .
Enzyme Conformational Change Research
Researchers have used this compound to study how certain chemicals can cause conformational changes in enzymes. This is important for drug discovery, as it can lead to the development of medications that control enzyme activity .
Tool Compound in Ex Vivo Evaluations
The compound has been elaborated into a tool compound that exhibits potent inhibitory activity of AMPD2 in ex vivo evaluation of mouse liver. This application is vital for preclinical research stages, where the efficacy and safety of new drugs are tested .
Novel Mechanism of Action Discovery
The compound has helped in discovering a novel mechanism of action for AMPD2 inhibitors. This new understanding can pave the way for innovative therapeutic strategies that might be more effective and have fewer side effects .
特性
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRKQURKMDGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C2N1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






